molecular formula C9H6BrFN2O B15090768 2-Bromo-N-(cyanomethyl)-3-fluorobenzamide

2-Bromo-N-(cyanomethyl)-3-fluorobenzamide

Cat. No.: B15090768
M. Wt: 257.06 g/mol
InChI Key: NQVSQHAQFYMCCE-UHFFFAOYSA-N
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Description

2-Bromo-N-(cyanomethyl)-3-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a cyanomethyl group, and a fluorine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(cyanomethyl)-3-fluorobenzamide typically involves the bromination of a suitable precursor, followed by the introduction of the cyanomethyl and fluorine groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(cyanomethyl)-3-fluorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-N-(cyanomethyl)-3-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Bromo-N-(cyanomethyl)-3-fluorobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorine atoms may enhance its binding affinity and specificity for these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide
  • 2-Bromo-N-methylaniline
  • 2-Bromo-4-chlorobenzaldehyde

Uniqueness

Compared to similar compounds, 2-Bromo-N-(cyanomethyl)-3-fluorobenzamide is unique due to the specific arrangement of its functional groups. The presence of both a cyanomethyl and a fluorine group on the benzamide core may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

2-bromo-N-(cyanomethyl)-3-fluorobenzamide

InChI

InChI=1S/C9H6BrFN2O/c10-8-6(2-1-3-7(8)11)9(14)13-5-4-12/h1-3H,5H2,(H,13,14)

InChI Key

NQVSQHAQFYMCCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(=O)NCC#N

Origin of Product

United States

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